molecular formula C15H22ClNO3 B1424668 Methyl 4-((piperidin-3-ylmethoxy)methyl)benzoate hydrochloride CAS No. 1220034-76-3

Methyl 4-((piperidin-3-ylmethoxy)methyl)benzoate hydrochloride

Cat. No.: B1424668
CAS No.: 1220034-76-3
M. Wt: 299.79 g/mol
InChI Key: RUQUJZSZMQNQIG-UHFFFAOYSA-N
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Description

Methyl 4-((piperidin-3-ylmethoxy)methyl)benzoate hydrochloride is an organic compound known for its unique physicochemical properties. It is a derivative of 4-hydroxybenzoic acid and piperidine, making it valuable in various scientific experiments and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((piperidin-3-ylmethoxy)methyl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various derivatives of benzoic acid, alcohols, amines, and substituted piperidine compounds.

Scientific Research Applications

Methyl 4-((piperidin-3-ylmethoxy)methyl)benzoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in biochemical assays and as a probe to study enzyme activities and protein interactions.

    Industry: The compound is used in the production of pharmaceuticals, agricultural products, and dyes due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-((piperidin-3-ylmethoxy)methyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety plays a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-((piperidin-3-ylmethoxy)methyl)benzoate hydrochloride include:

  • Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride
  • Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique physicochemical properties and biological activities. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

IUPAC Name

methyl 4-(piperidin-3-ylmethoxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)14-6-4-12(5-7-14)10-19-11-13-3-2-8-16-9-13;/h4-7,13,16H,2-3,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQUJZSZMQNQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220034-76-3
Record name Benzoic acid, 4-[(3-piperidinylmethoxy)methyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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